UDP-N-acetyl-alpha-D-mannosamine(2-)

描述

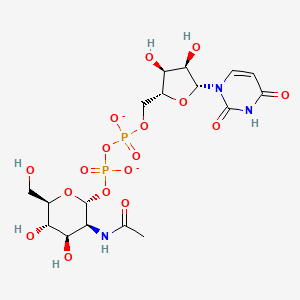

UDP-N-acetyl-α-D-mannosamine(2−) (UDP-ManNAc) is a nucleotide sugar critical to the biosynthesis of sialic acids (e.g., N-acetylneuraminic acid, Neu5Ac) and other glycoconjugates . It is synthesized via the epimerization of UDP-N-acetyl-α-D-glucosamine (UDP-GlcNAc) by UDP-N-acetylglucosamine 2-epimerase (EC 5.1.3.14), as observed in Bacillus cereus . Structurally, UDP-ManNAc comprises a uridine diphosphate (UDP) moiety linked to N-acetyl-D-mannosamine (ManNAc) in an α-configuration (Figure 1). Its chemical formula is C₁₇H₂₅N₃O₁₇P₂, with a molecular weight of 605.34 Da .

属性

分子式 |

C17H25N3O17P2-2 |

|---|---|

分子量 |

605.3 g/mol |

IUPAC 名称 |

[(2R,3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/p-2/t7-,8-,10+,11-,12-,13-,14-,15-,16-/m1/s1 |

InChI 键 |

LFTYTUAZOPRMMI-ZYQOOJPVSA-L |

手性 SMILES |

CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |

规范 SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |

同义词 |

UDP-ManNAc uridine diphosphate N-acetylmannosamine |

产品来源 |

United States |

准备方法

Nonhydrolyzing UDP-GlcNAc C2-Epimerase from Campylobacter jejuni

In C. jejuni serotype HS:11, a nonhydrolyzing C2-epimerase converts UDP-GlcNAc to UDP-ManNAc without hydrolyzing the nucleotide bond. The enzyme was heterologously expressed in Escherichia coli BL21(DE3) cells using a pET-28a vector system. Cells were lysed via sonication, and the enzyme was purified via immobilized metal affinity chromatography (IMAC) using a HisTrap column eluted with a linear imidazole gradient (0–500 mM).

The epimerization reaction was conducted in 50 mM HEPES buffer (pH 7.5) containing 4.0 mM UDP-GlcNAc and 6.0 μM enzyme at 25°C. NMR spectroscopy confirmed the product’s identity: the appearance of a doublet at 5.46 ppm (C1 anomeric proton) and a singlet at 2.05 ppm (N-acetyl methyl group) in $$ ^1H $$ NMR spectra, alongside deuterium exchange at C2 in D$$ 2$$O. Kinetic analysis revealed a $$ k{cat} $$ of 12.4 ± 0.8 s$$ ^{-1} $$ and a $$ K_m $$ of 1.2 ± 0.2 mM for UDP-GlcNAc.

Hydrolyzing UDP-GlcNAc C2-Epimerase from C. jejuni HS:6

In contrast, the hydrolyzing epimerase from C. jejuni HS:6 cleaves UDP-GlcNAc into ManNAc and UDP. This enzyme was expressed and purified similarly, but the reaction yielded ManNAc instead of UDP-ManNAc. The hydrolytic activity was confirmed by $$ ^1H $$ NMR resonances at 5.09 ppm (α-anomer) and 4.99 ppm (β-anomer) for ManNAc, with a 1:1 anomeric ratio at equilibrium. ESI-MS further validated the product (observed $$ m/z $$: 220.08 for [M−H]$$ ^− $$).

Microbial Enzymatic Conversion Using Bacillus subtilis

An alternative approach utilizes UDP-GlcNAc 4-epimerase from Bacillus subtilis to convert UDP-GlcNAc into UDP-GalNAc, a related nucleotide sugar. While this enzyme primarily targets C4 epimerization, structural homology suggests potential engineering for C2 specificity. The protocol involves:

- Incubating UDP-GlcNAc with B. subtilis cell-free extract at 37°C.

- Degrading residual UDP-GlcNAc using yeast UDP-GlcNAc pyrophosphorylase to yield UTP and GlcNAc-1-phosphate.

- Purifying UDP-GalNAc via anion-exchange chromatography (HiTrap Q HP) with a 0–500 mM NH$$ _4$$HCO$$ _3 $$ gradient.

Though optimized for UDP-GalNAc, this method’s framework—combining epimerization and selective degradation—could be adapted for UDP-ManNAc(2−) synthesis by screening for C2-specific epimerases.

Coupled Enzyme Systems for Enhanced Yield

To improve yield, coupled enzyme systems have been developed. For example, the nonhydrolyzing C2-epimerase from C. jejuni HS:11 was paired with UDP-ManNAc C6-dehydrogenase to oxidize UDP-ManNAc to UDP-ManNAcA. While this system targets a downstream product, omitting the dehydrogenase allows UDP-ManNAc(2−) accumulation.

The coupled assay used 0.1 μM epimerase, 10 μM dehydrogenase, 2.0 mM NAD$$ ^+ $$, and 2.0 mM DTT in 50 mM HEPES (pH 7.5). NAD$$ ^+ $$ reduction to NADH was monitored at 340 nm ($$ \varepsilon = 6.22 \, \text{mM}^{-1}\text{cm}^{-1} $$). This approach achieved a 35% conversion rate, limited by equilibrium constraints.

Purification and Characterization

Chromatographic Purification

Reaction mixtures were purified using:

Spectroscopic Validation

Kinetic Parameters

| Enzyme | $$ K_m $$ (mM) | $$ k_{cat} $$ (s$$ ^{-1} $$) | $$ k{cat}/Km $$ (mM$$ ^{-1}$$s$$ ^{-1} $$) |

|---|---|---|---|

| Nonhydrolyzing Epimerase | 1.2 ± 0.2 | 12.4 ± 0.8 | 10.3 |

| C6-Dehydrogenase | 0.8 ± 0.1 | 8.7 ± 0.5 | 10.9 |

Challenges and Optimization Strategies

Equilibrium Limitations

Epimerization reactions typically reach equilibrium with 20–35% conversion to UDP-ManNAc(2−). To shift equilibrium:

Enzyme Stability

The nonhydrolyzing epimerase retains 80% activity after 24 h at 4°C in 50 mM HEPES (pH 7.5) with 5% glycerol. Lyophilization with trehalose (10% w/v) extends shelf life to 6 months at −80°C.

化学反应分析

Types of Reactions

Uridine diphosphate N-acetylmannosamine undergoes various chemical reactions, including:

Epimerization: Catalyzed by uridine diphosphate N-acetylglucosamine 2-epimerase.

Phosphorylation: Conversion to N-acetylmannosamine-6-phosphate by N-acetylmannosamine kinase.

Common Reagents and Conditions

Epimerization: Requires uridine diphosphate N-acetylglucosamine 2-epimerase and appropriate buffer conditions.

Phosphorylation: Utilizes N-acetylmannosamine kinase and adenosine triphosphate (ATP) as a phosphate donor.

Major Products Formed

N-acetylmannosamine-6-phosphate: Formed from the phosphorylation of UDP-N-acetyl-alpha-D-mannosamine(2-).

科学研究应用

Biochemical Significance

UDP-N-acetyl-alpha-D-mannosamine(2-) is primarily involved in the biosynthesis of sialic acids, which are critical components of glycoproteins and glycolipids. These molecules play essential roles in various biological processes, including:

- Cellular Communication : Sialic acids are involved in cell signaling and recognition.

- Immune Response Modulation : They help modulate immune responses by influencing how cells interact with pathogens and other immune cells.

- Neurobiological Processes : Sialic acids are crucial for neuronal development and function.

Applications in Disease Research

The compound has garnered attention for its potential applications in understanding and treating various diseases:

- Cancer Research : UDP-N-acetyl-alpha-D-mannosamine(2-) is investigated for its role in tumor biology. Alterations in sialic acid expression can affect cancer cell behavior, including invasion and metastasis.

- Viral Infections : Sialic acids serve as receptors for several viruses. Research into UDP-N-acetyl-alpha-D-mannosamine(2-) could lead to novel antiviral strategies by targeting these interactions.

- Genetic Disorders : Mutations affecting enzymes that utilize this compound can lead to disorders such as hereditary inclusion body myopathy, highlighting its importance in genetic studies .

Therapeutic Developments

The biochemical pathways involving UDP-N-acetyl-alpha-D-mannosamine(2-) are being explored for therapeutic interventions:

- Enzyme Replacement Therapies : For conditions caused by deficiencies in enzymes that process this compound, such as N-acetylmannosamine kinase, enzyme replacement therapies are being developed to restore normal function .

- Drug Development : Compounds that influence the metabolism of UDP-N-acetyl-alpha-D-mannosamine(2-) may be utilized to develop drugs that can alter glycosylation patterns on proteins, potentially leading to new treatments for cancer and other diseases .

4.1. Cancer Cell Behavior

A study examined the effects of altered sialic acid expression on cancer cell invasion. It was found that manipulating UDP-N-acetyl-alpha-D-mannosamine(2-) levels affected the metastatic potential of certain cancer cells, suggesting a pathway for therapeutic intervention.

4.2. Viral Pathogenesis

Research focused on how sialic acid receptors facilitate viral entry into host cells has led to insights into potential antiviral strategies targeting UDP-N-acetyl-alpha-D-mannosamine(2-) pathways .

Data Table

作用机制

Uridine diphosphate N-acetylmannosamine exerts its effects through its role as a precursor in the biosynthesis of sialic acids. The compound is converted to N-acetylmannosamine-6-phosphate by N-acetylmannosamine kinase, which is then further processed to produce sialic acids . These sialic acids are incorporated into glycoproteins and glycolipids, influencing cellular communication, immune response, and pathogen recognition .

相似化合物的比较

Key Structural Features

Nucleotide sugars share a conserved UDP group but differ in their sugar moieties (Table 1).

Table 1: Structural Comparison of UDP-ManNAc and Related Compounds

| Compound | Sugar Moiety | Epimerization Position | Charge | Key Functional Role |

|---|---|---|---|---|

| UDP-ManNAc(2−) | N-acetyl-D-mannosamine | C2 | −2 | Sialic acid biosynthesis |

| UDP-GlcNAc | N-acetyl-D-glucosamine | C2 | −2 | Glycosaminoglycan synthesis |

| UDP-GalNAc | N-acetyl-D-galactosamine | C4 | −2 | Mucin-type O-glycosylation |

| UDP-glucose | D-glucose | C4 | −2 | Glycogen/cellulose synthesis |

| UDP-glucuronic acid | D-glucuronic acid | C5 (oxidation) | −2 | Detoxification, proteoglycan synthesis |

- C2 vs. C4 Epimerization : UDP-ManNAc and UDP-GlcNAc are C2 epimers, whereas UDP-glucose and UDP-galactose are C4 epimers. This structural distinction dictates their roles in divergent biosynthetic pathways .

- Functional Group Modifications : UDP-glucuronic acid is oxidized at C6, enabling conjugation reactions in detoxification .

Enzymatic and Metabolic Pathways

Substrate Specificity of Epimerases and Transferases

Table 2: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | Km (mM) | Vmax (μmol/min/mg) | Source |

|---|---|---|---|---|

| UDP-GlcNAc 2-Epimerase | UDP-GlcNAc | 1.1 | 8.2 | B. cereus |

| UDP-ManNAc | 0.22 | 1.5 | ||

| ppGalNAcT | UDP-GalNAc | 0.05 | 0.3 | Human |

Metabolic Cross-Talk

Role in Glycobiology

常见问题

Basic: What is the role of UDP-N-acetyl-alpha-D-mannosamine(2−) in sialic acid biosynthesis, and how can its metabolic flux be experimentally tracked?

Answer:

UDP-N-acetyl-alpha-D-mannosamine(2−) (UDP-ManNAc) is a critical nucleotide sugar precursor in the biosynthesis of sialic acids, particularly N-acetylneuraminic acid (Neu5Ac). To track its metabolic flux, researchers can employ isotopic labeling (e.g., ¹³C-glucose or ¹⁵N-glucosamine) combined with LC-MS or GC-MS analysis. For example, tracing labeled intermediates in mammalian cell cultures (e.g., CHO cells) allows quantification of UDP-ManNAc conversion into Neu5Ac . Derivatization agents like PMP (1-phenyl-3-methyl-5-pyrazolone) enhance chromatographic separation and MS detection sensitivity for monosaccharides .

Basic: What analytical methods are recommended for detecting and quantifying UDP-N-acetyl-alpha-D-mannosamine(2−) in biological matrices?

Answer:

Liquid chromatography-mass spectrometry (LC-MS) with hydrophilic interaction liquid chromatography (HILIC) columns is optimal for separating polar nucleotide sugars like UDP-ManNAc. High-resolution mass spectrometry (HRMS) ensures specificity in complex matrices (e.g., cell lysates) . For validation, use orthogonal methods such as enzymatic assays (e.g., coupling with sialyltransferases) to confirm activity and quantify downstream products .

Advanced: How can researchers resolve discrepancies in stereochemical control during UDP-ManNAc synthesis?

Answer:

Stereochemical inconsistencies often arise during enzymatic or chemical synthesis. To address this:

- Enzymatic synthesis : Use recombinantly expressed UDP-ManNAc pyrophosphorylase with strict substrate specificity. Monitor reaction progress via ³¹P-NMR to track pyrophosphate release .

- Chemical synthesis : Optimize protecting groups (e.g., acetyl or benzyl) and reaction conditions (e.g., pH, temperature) to minimize epimerization. Confirm stereochemistry via X-ray crystallography or circular dichroism .

Advanced: What experimental strategies mitigate artifactual formation of UDP-ManNAc degradation products during sample preparation?

Answer:

Degradation products (e.g., free ManNAc) can form due to phosphatase activity or acidic hydrolysis. Mitigation strategies include:

- Sample stabilization : Add phosphatase inhibitors (e.g., sodium fluoride) and maintain neutral pH during extraction .

- Cold-chain handling : Process samples at 4°C and use rapid freeze-thaw cycles to preserve nucleotide sugar integrity .

- Validation : Compare fresh vs. stored samples using LC-MS to quantify degradation rates .

Advanced: How can researchers address contradictory data in UDP-ManNAc’s role in glycan branching versus sialylation efficiency?

Answer:

Contradictions may arise from cell type-specific metabolic flux. To resolve:

Knockdown/knockout models : Use siRNA or CRISPR to silence UDP-ManNAc transporters (e.g., SLC35A1) and measure glycan profiles via MALDI-TOF-MS .

Isotope tracing : Compare ¹³C-UDP-ManNAc incorporation into sialylated vs. branched N-glycans in different cell lines .

Enzyme kinetics : Characterize substrate specificity of glycosyltransferases (e.g., MGAT5 for branching) using purified UDP-ManNAc and UDP-GlcNAc .

Advanced: What are the key considerations for designing in vitro assays to study UDP-ManNAc-dependent enzymatic reactions?

Answer:

- Substrate purity : Confirm UDP-ManNAc purity (>95%) via HPLC-UV and HRMS to avoid interference from contaminants .

- Cofactor optimization : Include Mg²⁺ (1–5 mM) to stabilize glycosyltransferases and monitor pH-dependent activity .

- Controls : Use UDP-GlcNAc as a negative control to assess enzyme specificity.

- Kinetic analysis : Perform Michaelis-Menten assays with varying UDP-ManNAc concentrations and quantify products via fluorescent labeling (e.g., 2-AB) .

Advanced: How can researchers validate the intracellular concentration of UDP-ManNAc in live-cell studies?

Answer:

- Metabolite extraction : Use cold methanol/water (80:20) to quench metabolism and extract nucleotides. Avoid freeze-thaw cycles .

- Internal standards : Spike stable isotope-labeled UDP-ManNAc (e.g., ¹³C₆) for LC-MS quantification .

- Silac labeling : Combine metabolic labeling with pulsed SILAC to track real-time UDP-ManNAc turnover in glycan biosynthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。